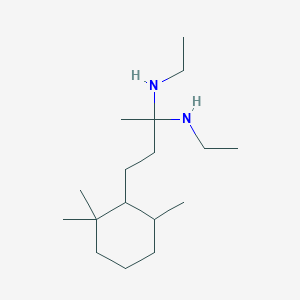
2-(2-Chloroethylsulfanyl)ethyl 2-ethylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloroethylsulfanyl)ethyl 2-ethylbutanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents. This particular compound features a unique structure with a chloroethylsulfanyl group attached to an ethylbutanoate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethylsulfanyl)ethyl 2-ethylbutanoate typically involves the esterification of 2-(2-chloroethylsulfanyl)ethanol with 2-ethylbutanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized and purified to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
化学反应分析
Types of Reactions
2-(2-Chloroethylsulfanyl)ethyl 2-ethylbutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(2-chloroethylsulfanyl)ethanol and 2-ethylbutanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a strong acid like hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions typically require a polar aprotic solvent and a suitable nucleophile.
Major Products Formed
Hydrolysis: 2-(2-chloroethylsulfanyl)ethanol and 2-ethylbutanoic acid.
Reduction: 2-(2-chloroethylsulfanyl)ethanol.
Substitution: Products depend on the nucleophile used, such as 2-(2-aminoethylsulfanyl)ethyl 2-ethylbutanoate when reacting with an amine.
科学研究应用
2-(2-Chloroethylsulfanyl)ethyl 2-ethylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
作用机制
The mechanism of action of 2-(2-Chloroethylsulfanyl)ethyl 2-ethylbutanoate involves its interaction with molecular targets through its functional groups. The ester moiety can undergo hydrolysis, releasing the active alcohol and acid components. The chloroethylsulfanyl group can participate in nucleophilic substitution reactions, potentially modifying biological molecules and pathways.
相似化合物的比较
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butanoate: Another ester with a fruity aroma, used in flavoring and fragrances.
Isopropyl butanoate: An ester with a similar structure but different alkyl groups, used in perfumes.
Uniqueness
2-(2-Chloroethylsulfanyl)ethyl 2-ethylbutanoate is unique due to the presence of the chloroethylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from simpler esters like ethyl acetate and methyl butanoate, which lack such functional groups.
属性
CAS 编号 |
91139-02-5 |
|---|---|
分子式 |
C10H19ClO2S |
分子量 |
238.78 g/mol |
IUPAC 名称 |
2-(2-chloroethylsulfanyl)ethyl 2-ethylbutanoate |
InChI |
InChI=1S/C10H19ClO2S/c1-3-9(4-2)10(12)13-6-8-14-7-5-11/h9H,3-8H2,1-2H3 |
InChI 键 |
OEPASTVOYOFZAR-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)C(=O)OCCSCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



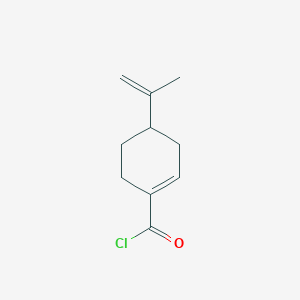


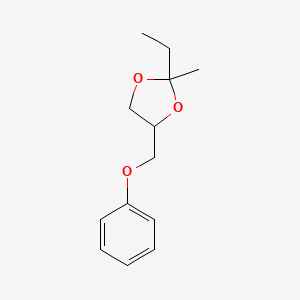
![ethyl N-[(ethoxycarbonylamino)methyl]-N-methylcarbamate](/img/structure/B14373800.png)
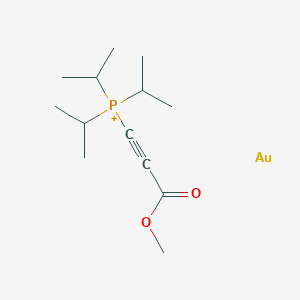
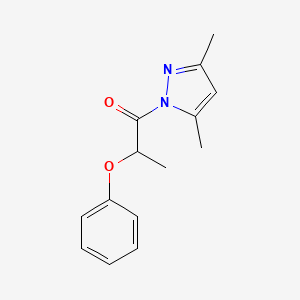


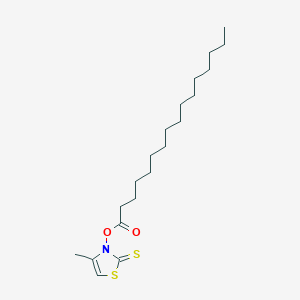

![1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-bromophenyl)ethan-1-one]](/img/structure/B14373842.png)
